1-Tert-butyl-1H-pyrazole
Overview
Description
“1-Tert-butyl-1H-pyrazole” is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also has a tert-butyl group attached to it .
Synthesis Analysis
The synthesis of 1-Tert-butyl-1H-pyrazole involves the reaction of 1,1,3,3-tetramethoxypropane with tert-butyl-hydrazine hydrochloride in the presence of concentrated hydrochloric acid . The reaction mixture is heated at reflux overnight, and the product is extracted with ether . The yield of this reaction is reported to be 89% .
Molecular Structure Analysis
The molecular formula of 1-Tert-butyl-1H-pyrazole is C7H12N2 . It has a molecular weight of 124.18 g/mol . The InChI code for this compound is 1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-5H,1-3H3 (H,8,9) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Tert-butyl-1H-pyrazole include a melting point of 142-143°C . It is a powder at room temperature . The compound is soluble in water .
Scientific Research Applications
Synthesis and Regioselectivity 1-Tert-butyl-1H-pyrazole is also significant in synthetic chemistry. Studies have focused on its synthesis and the regioselectivity of the products. For instance, a comparative study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from specific trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride highlighted the influence of reaction media on the regioselectivity of the resulting pyrazoles (Martins et al., 2012).
Intermediates in Synthesis This compound also serves as an intermediate in the synthesis of more complex molecules. A novel and efficient route was developed for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its role as a versatile intermediate (Bobko et al., 2012).
Small Molecule Fixation Another interesting application is in the fixation of small molecules. For instance, a bifunctional frustrated Lewis pair of 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole was employed to fixate small molecules like carbon dioxide, showing its potential in CO2 capture and utilization (Theuergarten et al., 2012).
Safety And Hazards
Future Directions
The future directions for 1-Tert-butyl-1H-pyrazole could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole . This suggests that 1-Tert-butyl-1H-pyrazole and its derivatives could have potential applications in the field of synthetic chemistry .
properties
IUPAC Name |
1-tert-butylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSOBKIKODRYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541636 | |
Record name | 1-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-1H-pyrazole | |
CAS RN |
15754-60-6 | |
Record name | 1-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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